Fmoc-3,4-Diméthyl-L-Phénylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

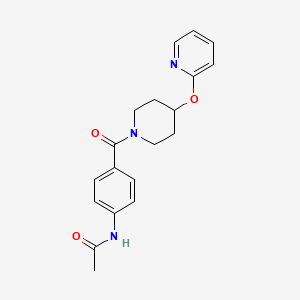

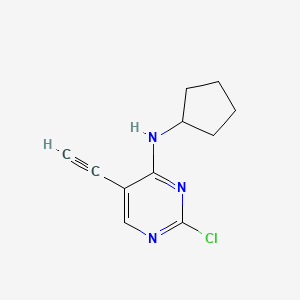

Fmoc-3,4-Dimethyl-L-Phenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the Fmoc group helps in protecting the amino group during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its stability and ease of removal of the Fmoc group.

Biology and Medicine:

Drug Delivery: The hydrogels formed by this compound can encapsulate drugs, providing controlled release.

Tissue Engineering: Its ability to form biocompatible hydrogels makes it suitable for scaffolding in tissue engineering.

Industry:

Safety and Hazards

Orientations Futures

Fmoc-modified amino acids and short peptides, such as Fmoc-3,4-Dimethyl-L-Phenylalanine, have shown potential for applications due to their self-assembly features . They have been used for drug delivery, tissue engineering, oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives . Future research could focus on further exploring these applications and developing new ones .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-Dimethyl-L-Phenylalanine typically involves the following steps:

Synthesis of 3,4-Dimethyl-L-Phenylalanine: This can be achieved through various organic synthesis methods, including the alkylation of L-phenylalanine with methyl groups.

Fmoc Protection: The 3,4-Dimethyl-L-Phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of Fmoc-3,4-Dimethyl-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of 3,4-Dimethyl-L-Phenylalanine.

Fmoc Protection: Large-scale reaction with Fmoc-Cl under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-3,4-Dimethyl-L-Phenylalanine undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products:

Deprotection: 3,4-Dimethyl-L-Phenylalanine.

Coupling: Peptides containing 3,4-Dimethyl-L-Phenylalanine residues.

Mécanisme D'action

Mechanism: The primary mechanism of action of Fmoc-3,4-Dimethyl-L-Phenylalanine in peptide synthesis involves the protection and deprotection of the amino group. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .

Molecular Targets and Pathways:

Peptide Synthesis Pathways: Involves the formation of peptide bonds through coupling reactions.

Hydrogel Formation: Self-assembly into hydrogels through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparaison Avec Des Composés Similaires

Fmoc-3,4-Dimethoxy-L-Phenylalanine: Similar in structure but with methoxy groups instead of methyl groups.

Fmoc-3,4-Difluoro-L-Phenylalanine: Contains fluorine atoms instead of methyl groups.

Fmoc-3,4-Dihydroxy-L-Phenylalanine: Contains hydroxyl groups instead of methyl groups.

Uniqueness:

Hydrophobicity: The presence of methyl groups increases the hydrophobicity of Fmoc-3,4-Dimethyl-L-Phenylalanine compared to its hydroxyl or methoxy counterparts.

Propriétés

IUPAC Name |

(2S)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIEEWTOGXGNA-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)

![2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester](/img/structure/B2353985.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)